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Compound of Interest

Compound Name: 5-acetylbenzo[d]oxazol-2(3H)-one

Cat. No.: B7904997 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-acetyl-2-benzoxazolone. Intended for researchers, scientists, and

professionals in drug development, this document compiles essential spectroscopic information

(NMR, IR, and MS) and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-acetyl-2-

benzoxazolone.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.75 s 1H N-H

7.85 d 1H H-7

7.75 dd 1H H-5

7.20 d 1H H-4

2.55 s 3H -COCH₃
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

196.5 C=O (acetyl)

155.0 C=O (oxazolone)

147.0 C-7a

132.5 C-6

131.0 C-3a

125.0 C-5

110.0 C-7

109.5 C-4

26.5 -CH₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

3100-2900 N-H stretching

1760 C=O stretching (oxazolone)

1670 C=O stretching (acetyl)

1610, 1490 C=C aromatic stretching

Table 4: Mass Spectrometry Data
m/z Interpretation

177 [M]⁺

162 [M-CH₃]⁺

134 [M-COCH₃]⁺
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Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following sections detail the general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectral data was

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis was performed using an electron ionization

(EI) mass spectrometer. The ionization energy was set at 70 eV.

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of 6-acetyl-2-benzoxazolone is illustrated in

the diagram below. This process ensures a comprehensive characterization of the compound's

chemical structure.
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Spectroscopic analysis workflow for 6-acetyl-2-benzoxazolone.

To cite this document: BenchChem. [Spectroscopic Profile of 6-acetyl-2-benzoxazolone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7904997#spectroscopic-data-of-6-acetyl-2-
benzoxazolone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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